Product packaging for Benzidine-2,2'-disulfonic acid(Cat. No.:CAS No. 117-61-3)

Benzidine-2,2'-disulfonic acid

Cat. No.: B089837
CAS No.: 117-61-3
M. Wt: 344.4 g/mol
InChI Key: MBJAPGAZEWPEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Research Perspectives on Sulfonated Biphenyl (B1667301) Diamines

The research trajectory of sulfonated biphenyl diamines, including Benzidine-2,2'-disulfonic acid, has evolved significantly over time. Historically, these compounds were primarily investigated for their utility as key intermediates in the synthesis of azo dyes. smolecule.com The presence of amino groups allows for diazotization and subsequent coupling reactions to form chromophoric azo compounds, while the sulfonic acid groups enhance the water solubility and colorfastness of the resulting dyes, making them suitable for textile applications. evitachem.com

Early research focused on optimizing the synthesis of these diamines. Common methods include the direct sulfonation of benzidine (B372746) using fuming sulfuric acid or, more frequently, the reduction of nitrated precursors. evitachem.com A widely used route involves the reduction of 3-nitrobenzenesulfonic acid's sodium or potassium salt with a reducing agent like zinc dust in an alkaline medium, followed by an acid-catalyzed benzidine rearrangement to achieve the desired 2,2'-disulfonic acid structure. smolecule.com

More recently, research perspectives have shifted towards harnessing the unique structural and functional characteristics of sulfonated biphenyl diamines for applications in advanced materials. evitachem.com Scientists are now exploring their role as specialized monomers in polymer chemistry. tcichemicals.comtcichemicals.com The rigid biphenyl unit, combined with the hydrophilic and proton-donating sulfonic acid groups, makes them ideal candidates for creating high-performance polymers with tailored properties. evitachem.com This transition marks a significant move from traditional applications in the dye industry to cutting-edge research in materials science, particularly for membrane technologies. evitachem.comacs.org

Academic Relevance Across Organic, Materials, and Environmental Chemistry

The academic importance of this compound spans multiple chemical disciplines, owing to its versatile reactivity and functional groups.

In organic chemistry , it continues to be a subject of interest as a foundational building block. lookchem.com Its primary role is as a precursor in the production of various yellow and red azo dyes. chemicalbook.comsmolecule.com Beyond dyes, it serves as a versatile intermediate for synthesizing other organic compounds for pharmaceuticals and agrochemicals. lookchem.comsmolecule.com Its reactivity also allows it to be used as a mild sulfonating agent in certain synthetic transformations. smolecule.com Furthermore, the synthesis of the compound itself, often involving the benzidine rearrangement of its hydrazobenzene (B1673438) precursor, remains a topic of study in mechanistic organic chemistry. royalholloway.ac.uk

In materials chemistry , this compound is a crucial monomer for the synthesis of sulfonated polyimides (SPIs) and other advanced polymers. evitachem.comtcichemicals.comtcichemicals.com These polymers are highly valued for their application in proton exchange membranes (PEMs) for fuel cells. evitachem.com The sulfonic acid groups within the polymer matrix facilitate proton transport, a critical function for fuel cell operation. evitachem.com Research has focused on incorporating this diamine into polymer backbones to enhance proton conductivity, thermal stability, and mechanical strength. rsc.orgresearchgate.net For instance, sulfonated polyimides derived from this diamine have been investigated for their potential as heat-resistant polymer electrolytes. evitachem.com

In the field of environmental chemistry , the compound is relevant to water treatment and purification technologies. It is used to create sulfonated thin-film composite membranes for water desalination and nanofiltration processes. evitachem.com The incorporation of the sulfonic acid groups increases the hydrophilicity and surface charge of the membranes, which can improve water flux and resistance to fouling by organic molecules. rsc.org Research has shown that membranes synthesized using this compound exhibit good antifouling properties and are effective in separating salts and organic pollutants from water. rsc.org The environmental fate of this compound and its derivatives is also a consideration, particularly in the context of wastewater from dye manufacturing facilities.

Research FieldApplication of this compound
Organic Chemistry Intermediate for yellow and red azo dyes. chemicalbook.com
Building block for pharmaceuticals and agrochemicals. lookchem.comsmolecule.com
Mild sulfonating agent. smolecule.com
Materials Science Monomer for sulfonated polyimides (SPIs). evitachem.comtcichemicals.comtcichemicals.com
Component of proton exchange membranes (PEMs) for fuel cells. evitachem.comacs.org
Used in creating sulfonated thin-film composite membranes for water desalination.
Potential as a dopant for semiconductors. smolecule.com
Analytical Chemistry Reagent for the gravimetric analysis of chloride ions. smolecule.com
Used in absorption spectroscopy studies. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O6S2 B089837 Benzidine-2,2'-disulfonic acid CAS No. 117-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJAPGAZEWPEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S2
Record name BENZIDINE-2,2'-DISULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024572
Record name 2,2'-Benzidinedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Leaflets or prisms or light purple powder. (NTP, 1992)
Record name BENZIDINE-2,2'-DISULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name BENZIDINE-2,2'-DISULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

117-61-3
Record name BENZIDINE-2,2'-DISULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2′-Benzidinedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Benzidinedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Benzidinedisulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Benzidinedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzidine-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZIDINE-2,2'-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF643N2EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

347 °F (decomposes) (NTP, 1992)
Record name BENZIDINE-2,2'-DISULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthetic Methodologies for Benzidine 2,2 Disulfonic Acid

Classical Reduction Routes of Nitro Precursors

The traditional and widely practiced method for synthesizing Benzidine-2,2'-disulfonic acid involves the reduction of a nitro precursor, typically 3-nitrobenzenesulfonic acid, followed by a characteristic acid-catalyzed rearrangement. This multi-step process has been a cornerstone of industrial production for many years.

The classical synthesis commences with the reduction of the sodium or potassium salt of 3-nitrobenzenesulfonic acid in a dilute aqueous solution. smolecule.com Zinc dust is commonly employed as the reducing agent in an alkaline medium, typically with sodium hydroxide. smolecule.com This step converts the nitro groups into a hydrazo intermediate, specifically hydrazobenzene-3,3'-disulphonic acid.

Following the reduction, the reaction mixture is subjected to an acid-catalyzed intramolecular rearrangement, known as the benzidine (B372746) rearrangement. smolecule.com This is a crucial step where the hydrazo intermediate is treated with a mineral acid, such as hydrochloric or sulfuric acid, to yield the final product, this compound. smolecule.com The mechanism of the benzidine rearrangement is a well-studied organic reaction, believed to proceed through a smolecule.comsmolecule.com sigmatropic rearrangement under acidic conditions. chem-station.com

The efficiency of the classical reduction and rearrangement process is highly dependent on the careful control of several reaction parameters. The optimization of these conditions is critical for maximizing the yield and ensuring the high purity of the final product. Key parameters that are manipulated include temperature, pH, and the stoichiometry of the reactants.

ParameterConditionEffect on Yield and Purity
Temperature Typically maintained between 70°C and 85°C during the reduction step.Higher temperatures can accelerate the reaction but may also lead to the formation of undesired by-products, such as azo and azoxy compounds, thus reducing the purity.
pH (Alkalinity) An alkaline environment, achieved through the addition of sodium hydroxide, is crucial for the zinc dust reduction.Insufficient alkalinity can lead to incomplete reduction, while excessive alkalinity might promote side reactions. The pH is carefully controlled to optimize the formation of the hydrazo intermediate.
Acid Concentration The concentration of the mineral acid used in the rearrangement step is a critical factor.A sufficient concentration of acid is required to catalyze the rearrangement effectively. However, overly acidic conditions can lead to the formation of diphenyline and other isomeric by-products, impacting the purity of the this compound.
Reaction Time The duration of both the reduction and rearrangement steps is monitored to ensure complete conversion.Incomplete reaction times will result in lower yields, while excessively long reaction times may increase the formation of degradation products.

The data in this table is synthesized from general principles of organic synthesis and information on similar chemical processes.

Catalytic Hydrogenation Approaches

In pursuit of more efficient and environmentally benign synthetic routes, catalytic hydrogenation has emerged as a promising alternative to the classical reduction methods. This approach involves the reduction of a dinitro precursor in the presence of a metal catalyst and hydrogen gas.

Heterogeneous catalysis offers several advantages, including the ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. In the context of this compound synthesis, the catalytic hydrogenation of 4,4'-dinitrobiphenyl-2,2'-disulfonic acid is the key step. Various metal catalysts supported on inert materials are employed to facilitate this transformation.

A notable example involves the catalytic reduction of 3-nitrobenzene sulphonic acid with hydrogen in the presence of a Group VIII metal catalyst and a base. This process yields hydrazobenzene-3,3'-disulphonic acid, which is then rearranged to this compound. A patent describes a process where the potassium salt of 3-nitrobenzenesulphonate is hydrogenated at 80-85°C and 10 bar of hydrogen pressure, yielding the final product in 81.1% theoretical yield after rearrangement. googleapis.com

The choice of catalyst system is paramount in achieving high conversion rates and selectivity in the hydrogenation of dinitroaromatic compounds. Research has explored various catalyst systems, with a focus on their activity, stability, and resistance to poisoning.

Catalyst Systems:

Raney Nickel: This is a widely used catalyst for the reduction of nitro groups. It is known for its high activity and relatively low cost.

Cobalt Catalysts: A patent describes the use of a cobalt catalyst for the hydrogenation of 4,4'-dinitrostilbene-2,2'-disulphonic acid, a structurally similar compound. The reaction is carried out at temperatures between 70°C and 180°C and hydrogen pressures ranging from 5 to 150 bars, with the pH maintained between 6.0 and 8.5. google.com

Palladium on Carbon (Pd/C): Palladium-based catalysts are highly effective for various hydrogenation reactions, though their application in this specific synthesis is less documented in readily available literature.

Platinum on Carbon (Pt/C): Similar to palladium, platinum catalysts are known for their high activity in hydrogenation.

Reaction Kinetics:

The kinetics of the catalytic hydrogenation of dinitroaromatic compounds are complex and influenced by several factors, including:

Hydrogen Pressure: Higher hydrogen pressures generally lead to faster reaction rates.

Temperature: Increasing the temperature typically accelerates the reaction; however, it can also impact selectivity and catalyst stability.

Catalyst Loading: The amount of catalyst used affects the reaction rate, with higher loadings leading to faster conversions.

Substrate Concentration: The concentration of the dinitro precursor can influence the reaction rate and, in some cases, the reaction pathway.

Solvent: The choice of solvent can affect the solubility of the reactants and the interaction with the catalyst surface, thereby influencing the reaction kinetics.

Detailed kinetic studies for the specific hydrogenation of 4,4'-dinitrobiphenyl-2,2'-disulfonic acid are not extensively available in the public domain. However, studies on similar compounds, such as the hydrogenation of 1,4-butynediol to 1,4-butanediol using a Raney nickel catalyst, have shown that the reaction rates can be zero-order with respect to the substrate concentration and first-order with respect to the hydrogen partial pressure. academax.com

Catalyst SystemTemperature (°C)Pressure (bar)pHYield (%)
Group VIII Metal (e.g., Nickel)80-8510Basic81.1 (after rearrangement) googleapis.com
Cobalt70-1805-1506.0-8.5Not specified google.com

This table presents data from patent literature for similar or precursor reactions.

Electrochemical Synthesis Pathways

Electrochemical methods offer a potentially cleaner and more controlled route for the synthesis of this compound. These methods involve the use of an electric current to drive the reduction of the nitro precursor at an electrode surface. While electrochemical reductions are a viable option for synthesizing this compound, detailed and specific research findings for this particular molecule are limited in publicly accessible literature. smolecule.com

The general principle of electrochemical synthesis would involve the cathodic reduction of 4,4'-dinitrobiphenyl-2,2'-disulfonic acid in a suitable electrolyte. The process would allow for precise control over the reduction potential, which could potentially lead to higher selectivity and fewer by-products compared to chemical reducing agents. The efficiency of the electrochemical synthesis would depend on factors such as the electrode material, the composition of the electrolyte, the applied current density, and the temperature. Further research is needed to fully explore and optimize the electrochemical synthesis pathways for this compound.

Direct Sulfonation Techniques and Controlled Functionalization

The direct sulfonation of benzidine offers an alternative route to this compound. This method involves the electrophilic aromatic substitution of hydrogen atoms on the benzidine molecule with sulfonic acid groups.

The reaction is typically carried out by heating benzidine with a strong sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum). wikipedia.orgvedantu.com Sulfur trioxide (SO₃) is the active electrophile in this reaction. wikipedia.org

Controlling the functionalization to achieve the desired 2,2'-disubstituted isomer is a significant challenge in this process. The reaction is highly exothermic and can lead to the formation of multiple isomers and over-sulfonated products. google.com The amino groups of benzidine are activating and ortho-, para-directing. Therefore, careful control of reaction parameters is essential to favor the formation of the desired isomer.

Strategies for controlled functionalization include:

Temperature Control: The temperature of the reaction mixture is a critical parameter. Lower temperatures can help to control the rate of reaction and improve selectivity.

Stoichiometry of the Sulfonating Agent: The ratio of the sulfonating agent to benzidine can be adjusted to control the degree of sulfonation.

Use of Milder Sulfonating Agents: While strong agents like oleum are effective, they can lead to a lack of selectivity. Research into more controlled sulfonating agents has been explored. For instance, the use of 1,3-disulfonic acid imidazolium chloride has been shown to achieve high regioselectivity for the para-position in the sulfonation of other aromatic compounds. acs.org

Reaction Time: The duration of the reaction can influence the product distribution. Shorter reaction times may favor the formation of mono-sulfonated products, while longer times can lead to di- and poly-sulfonated derivatives.

The formation of undesired side products, particularly sulfones, can also occur, especially when using sulfur trioxide as the sulfonating agent. google.com These byproducts need to be separated from the desired product, which can complicate the purification process.

Table 3: Key Parameters for Controlled Direct Sulfonation of Benzidine

ParameterInfluence on the ReactionDesired Control for 2,2'-Isomer
Temperature Affects reaction rate and selectivity.Lower temperatures to moderate reactivity.
Sulfonating Agent Determines the electrophilicity.Use of agents that allow for regioselective control.
Reaction Time Influences the degree of sulfonation.Optimized to favor di-substitution.
Stoichiometry Controls the extent of sulfonation.Precise control to avoid over-sulfonation.

Reactivity and Reaction Mechanisms Involving Benzidine 2,2 Disulfonic Acid

Azo Coupling Reactions for Chromophore Synthesis

Benzidine-2,2'-disulfonic acid is a key precursor in the synthesis of disazo dyes, where both of its amino groups participate in the formation of a tetrazonium salt, which then couples with various aromatic compounds to generate extended chromophoric systems.

Mechanism of Diazotization and Coupling

The synthesis of azo dyes from this compound begins with a process called tetrazotization, which is the conversion of both primary aromatic amino groups into diazonium salt groups. This reaction is typically carried out in a cold aqueous acidic solution (0-5 °C) with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.

The mechanism involves the following key steps:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of one of the amino groups of this compound attacks the nitrosonium ion.

Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation and a series of proton transfers to form an N-nitrosamine.

Formation of the Diazonium Ion: The N-nitrosamine is then protonated on the oxygen atom, followed by the elimination of a water molecule to yield a diazonium ion. This process occurs at both amino groups to form the tetrazonium salt.

The resulting tetrazonium salt is a potent electrophile and readily undergoes azo coupling, an electrophilic aromatic substitution reaction, with electron-rich coupling components such as phenols, naphthols, and aromatic amines. The diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to an activating group, to form a stable azo compound characterized by the -N=N- linkage.

Influence of Reaction Conditions on Product Distribution

The conditions under which tetrazotization and azo coupling are conducted have a profound impact on the yield and the nature of the final product.

Reaction ConditionInfluence on Product Distribution
Temperature Diazotization is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt to phenols.
pH The pH of the coupling reaction is critical. Coupling with phenols and naphthols is typically performed under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the aromatic ring. In contrast, coupling with aromatic amines is carried out in weakly acidic to neutral conditions (pH 4-7) to ensure sufficient concentration of the free amine, which is the reactive species.
Stoichiometry of Reactants The molar ratio of the tetrazonium salt to the coupling component can be controlled to produce either mono-azo or dis-azo dyes. Using a 1:1 molar ratio can favor the formation of the mono-azo product, where only one diazonium group has reacted. A 1:2 or higher molar ratio of the tetrazonium salt to the coupling component promotes the formation of the symmetrical dis-azo dye. It is also possible to synthesize asymmetrical dis-azo dyes by a stepwise coupling process with two different coupling components.
Nature of the Coupling Component The electronic and steric properties of the coupling component influence the rate and position of the coupling reaction. Electron-donating groups on the coupling component accelerate the reaction, while bulky substituents may hinder the approach of the diazonium ion.

The presence of the sulfonic acid groups in this compound enhances the water solubility of both the tetrazonium salt and the resulting azo dyes, which is a desirable property for many dyeing applications.

Oxidation and Reduction Processes of the Biphenyl (B1667301) Core and Amino Groups

The this compound molecule can undergo both oxidation and reduction reactions, targeting the biphenyl nucleus and the amino groups.

Oxidation: The oxidation of benzidine (B372746) and its derivatives has been a subject of interest due to the formation of colored products. The electrochemical oxidation of benzidine in acidic solutions is understood to be a two-electron transfer process that results in the formation of a quinoid structure, specifically a protonated diquinonediimine. This oxidized species is often intensely colored. The presence of sulfonic acid groups on the benzidine backbone has been observed to decrease the stability of the oxidized form walisongo.ac.id. The oxidation can be initiated by various oxidizing agents or electrochemically.

Reduction: Reduction reactions of this compound are less commonly explored in the context of its reactivity, as the compound itself is often synthesized via a reduction process. The most prevalent synthesis of this compound involves the reduction of 3-nitrobenzenesulfonic acid. This transformation is typically achieved using reducing agents like zinc dust in an alkaline medium, followed by an acid-catalyzed rearrangement of the resulting hydrazo intermediate to the benzidine structure. This foundational synthesis highlights the susceptibility of related nitro and hydrazo compounds to reduction to form the stable diamine. Further reduction of the biphenyl core of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and is not a commonly employed reaction.

Substitution Reactions at Aromatic Rings

Beyond the pivotal azo coupling reaction, the aromatic rings of this compound are, in principle, susceptible to other electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the strongly activating amino groups and the deactivating sulfonic acid groups—play a crucial role in determining the position of substitution.

The amino groups are ortho-, para-directing and strongly activating. Conversely, the sulfonic acid groups are meta-directing and deactivating. In a disubstituted aromatic system, the more powerfully activating group generally dictates the position of further substitution. Therefore, incoming electrophiles would be directed to the positions ortho to the amino groups.

However, the practical application of reactions such as halogenation or nitration to this compound is not extensively documented. This is likely due to several factors:

Competing Reactions: The amino groups are highly susceptible to oxidation, and many electrophilic substitution reaction conditions (e.g., using strong oxidizing acids for nitration) could lead to degradation of the molecule.

Protonation of Amino Groups: In strongly acidic media, the amino groups would be protonated to form ammonium ions (-NH₃⁺), which are strongly deactivating and meta-directing. This would alter the expected regioselectivity of the substitution.

Complexation with Metal Ions and Coordination Chemistry

The nitrogen atoms of the amino groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. However, the direct complexation of this compound with metal ions is not a prominent feature of its chemistry. More significant is the coordination chemistry of its derivatives, particularly Schiff bases.

Ligand Properties in Schiff Base Formation

This compound can react with aldehydes or ketones via a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (-C=N-). Since this compound has two amino groups, it can react with two equivalents of an aldehyde or ketone to form a bis(Schiff base).

These Schiff base derivatives are excellent ligands for a wide variety of metal ions. The imine nitrogen atoms are effective coordination sites, and if the aldehyde or ketone precursor contains other donor atoms (such as a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a multidentate chelating ligand. The coordination of metal ions to these Schiff base ligands can lead to the formation of stable, often colored, metal complexes with diverse geometries and potential applications in catalysis and materials science. The sulfonic acid groups remain on the ligand backbone, influencing the solubility and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

This compound possesses multiple coordination sites, namely the two amino groups and the two sulfonate groups, making it a versatile ligand for the formation of metal complexes. The lone pair of electrons on the nitrogen atoms of the amino groups and the oxygen atoms of the sulfonate groups can be donated to a metal center, leading to the formation of coordination compounds. The synthesis of metal complexes with this compound can be carried out by reacting a salt of the desired metal with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and solvent, can influence the stoichiometry and geometry of the resulting complex.

While specific research on the metal complexes of this compound is not extensively documented, the coordination chemistry of analogous aromatic diamines and sulfonated ligands provides insights into its potential behavior. For instance, benzidine and its derivatives are known to form stable complexes with a variety of transition metals. The amino groups typically act as the primary coordination sites, leading to the formation of chelate rings with the metal ion.

The sulfonate groups in this compound can also participate in coordination, either as monodentate or bidentate ligands. The coordination of the sulfonate group can occur through one or two of its oxygen atoms. The involvement of the sulfonate groups in coordination can lead to the formation of polynuclear complexes or coordination polymers, where the ligand bridges multiple metal centers.

The characterization of metal complexes of this compound would involve a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Key Characterization Techniques for Metal Complexes:

TechniqueInformation Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Provides information about the coordination of the amino and sulfonate groups to the metal ion by observing shifts in their characteristic vibrational frequencies.
UV-Visible (UV-Vis) Spectroscopy Used to study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to determine the structure of diamagnetic complexes in solution.
X-ray Crystallography Provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.
Thermogravimetric Analysis (TGA) Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
Elemental Analysis Determines the elemental composition of the complex, which helps in confirming its stoichiometry.

A study on the binding behavior of a related compound, 4,4′-diamino-2,2′-stilbene disulfonic acid, with various metal ions demonstrated its potential as a sensor for the detection of specific metal ions utwente.nlnih.gov. This suggests that this compound could also exhibit selective metal ion binding properties, a subject that warrants further investigation.

Polymerization Mechanisms in the Formation of Advanced Materials

This compound is a key monomer in the synthesis of advanced polymeric materials, particularly sulfonated polyimides and polyamides, which are utilized in applications such as proton exchange membranes for fuel cells and thin-film composite membranes for water purification. The polymerization mechanisms primarily involve step-growth polymerization, specifically polycondensation and interfacial polymerization.

Polycondensation for Sulfonated Polyimides:

Sulfonated polyimides are typically synthesized via a two-step polycondensation reaction. In the first step, this compound, a diamine monomer, reacts with a dianhydride, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), in a polar aprotic solvent like m-cresol at a controlled temperature. This reaction forms a soluble poly(amic acid) precursor. The rate of this reaction is influenced by the reactivity of both the diamine and the dianhydride. The presence of electron-withdrawing sulfonic acid groups on the diamine can affect its nucleophilicity and, consequently, the reaction kinetics vt.edu.

The second step is the imidization of the poly(amic acid), which involves the cyclodehydration of the amic acid linkages to form the stable imide rings of the polyimide backbone. This can be achieved either by thermal treatment at high temperatures or by chemical imidization at lower temperatures using a dehydrating agent and a catalyst. The hydrolytic stability of the resulting sulfonated polyimide is a critical factor, and it has been observed that the chemical structure of the polymer backbone plays a significant role in this regard researchgate.net. For instance, polyimides prepared using naphthalenic dianhydrides have shown higher hydrolytic stability compared to those derived from phthalic dianhydrides researchgate.net.

The sulfonic acid groups of this compound are crucial as they impart hydrophilicity and proton conductivity to the resulting polyimide membrane, which are essential properties for its application in fuel cells mdpi.com. The degree of sulfonation can be controlled by copolymerizing this compound with a non-sulfonated diamine to achieve the desired balance of properties researchgate.net.

Interfacial Polymerization for Thin-Film Composite Membranes:

Interfacial polymerization is a rapid and controlled method used to prepare thin-film composite membranes. In this process, a thin, dense, and selective polymer layer is formed at the interface of two immiscible liquids. For the synthesis of polyamide membranes, an aqueous solution containing the amine monomer, in this case, a mixture including this compound, is first impregnated into a porous support. This support is then brought into contact with an organic solution containing a multifunctional acyl chloride, such as trimesoyl chloride.

The polymerization reaction, which is a type of Schotten-Baumann reaction, occurs at the interface. The amino groups of this compound react with the acyl chloride groups to form amide linkages, creating a highly cross-linked polyamide layer. The reaction is typically very fast and self-limiting, as the newly formed polymer film acts as a barrier to the diffusion of the monomers, thus controlling the thickness of the film.

The incorporation of this compound into the polyamide layer introduces sulfonic acid groups, which enhance the hydrophilicity and impart a negative surface charge to the membrane. These properties are beneficial for improving water flux and fouling resistance. Additives can be used during interfacial polymerization to further control the membrane properties. For example, surfactants can stabilize the reaction interface, and other additives can improve the solubility of the monomers mdpi.com.

Applications of Benzidine 2,2 Disulfonic Acid in Advanced Materials Science and Engineering

Development of Sulfonated Polyimides for Electrochemical Applications

Benzidine-2,2'-disulfonic acid is a key monomer in the synthesis of sulfonated polyimides (SPIs), a class of polymers that has garnered significant attention for its potential in various electrochemical technologies. The presence of sulfonic acid groups along the polymer backbone provides sites for ion transport, making these materials suitable for applications requiring high ionic conductivity.

Proton Exchange Membranes (PEMs) in Fuel Cells

Sulfonated polyimides derived from this compound are promising candidates for proton exchange membranes (PEMs) in fuel cells. These membranes facilitate the transport of protons from the anode to the cathode, a critical function for the operation of the fuel cell. The sulfonic acid moieties in the polyimide structure, contributed by the this compound monomer, create hydrophilic domains that absorb water and form interconnected channels for efficient proton conduction.

Research has demonstrated that SPI membranes based on this compound exhibit impressive proton conductivities, often comparable to the industry-standard perfluorosulfonic acid membranes like Nafion®. For instance, certain formulations of these SPI membranes have achieved proton conductivities in the range of 0.01 to 0.18 S/cm under high humidity conditions. smolecule.com The proton conduction in these materials is believed to occur via the Grotthuss mechanism, where protons hop between adjacent sulfonic acid groups through a network of water molecules.

Beyond high proton conductivity, these polyimide-based membranes also offer advantages such as good thermal stability and mechanical strength, which are crucial for the long-term durability and performance of fuel cells. The rigid aromatic structure of the polyimide backbone, in conjunction with the strong intermolecular interactions, contributes to these desirable properties.

Table 1: Performance Characteristics of this compound-Based Proton Exchange Membranes

Property Value Range Conditions
Proton Conductivity 0.01 - 0.18 S/cm High Humidity
Ion Exchange Capacity (IEC) 1.8 - 2.6 meq/g -
Thermal Stability Up to 340 °C -

Fabrication of Thin-Film Composite (TFC) Membranes for Water Treatment

The unique properties of this compound also make it a valuable component in the fabrication of thin-film composite (TFC) membranes for water treatment applications. evitachem.com TFC membranes typically consist of a thin, selective polyamide layer formed on top of a porous support. The incorporation of sulfonated monomers like this compound into the polyamide layer can significantly enhance membrane performance.

In water desalination, the goal is to allow water molecules to pass through the membrane while rejecting salt ions. The sulfonic acid groups introduced by this compound increase the hydrophilicity and negative surface charge of the membrane. evitachem.com This enhanced hydrophilicity facilitates the transport of water molecules through the membrane, leading to higher water flux. Simultaneously, the negative charge on the membrane surface repels anions (negatively charged ions) from the feed water, contributing to high salt rejection rates through a mechanism known as Donnan exclusion.

Membrane fouling, the accumulation of unwanted materials on the membrane surface, is a major challenge in water treatment processes as it reduces flux and increases operational costs. The increased hydrophilicity of membranes modified with this compound can mitigate fouling. A more hydrophilic surface creates a hydration layer that acts as a physical and energetic barrier, preventing foulants from adhering to the membrane. mdpi.com

Furthermore, the highly crosslinked structure of the polyamide layer, which can be enhanced by the inclusion of multifunctional monomers, contributes to the solvent resistance of the TFC membranes. This is particularly important for applications involving the treatment of industrial wastewater that may contain various organic solvents.

Table 2: Impact of this compound Incorporation on TFC Membrane Properties

Membrane Property Effect of this compound Underlying Mechanism
Water Flux Increased Enhanced hydrophilicity from sulfonic acid groups
Salt Rejection Improved Increased negative surface charge leading to Donnan exclusion
Anti-Fouling Enhanced Creation of a hydration layer on the hydrophilic surface
Solvent Resistance Maintained/Improved Contribution to a highly crosslinked polyamide network

Integration into Covalent Organic Frameworks (COFs) for Adsorption and Catalysis

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.net Their tunable porosity and the ability to incorporate functional groups make them promising materials for applications in adsorption and catalysis. The integration of sulfonic acid groups, through the use of monomers like this compound, can impart specific functionalities to COFs.

The presence of sulfonic acid sites within the porous framework of a COF can create strong binding sites for the adsorption of polar molecules and pollutants. For example, a sulfonic acid-functionalized COF has demonstrated rapid and high-capacity adsorption of certain antibiotics from water. nih.gov The sulfonic acid groups can interact with target molecules through electrostatic interactions, enhancing the adsorption capacity and selectivity of the material. nih.gov

In the realm of catalysis, the acidic nature of the sulfonic acid groups can be harnessed to create solid acid catalysts. These materials can catalyze a variety of organic reactions, offering advantages such as ease of separation from the reaction mixture and the potential for reuse. The ordered and porous structure of COFs ensures that the catalytic sites are readily accessible to the reactants, which can lead to high catalytic activity and selectivity.

Role as a Crosslinking Agent in Polymer Networks

This compound can also function as a crosslinking agent in the formation of polymer networks. evitachem.com Its difunctional nature, with two amine groups, allows it to react with other monomers or polymers to form a three-dimensional network structure. This crosslinking process enhances the mechanical properties and thermal stability of the resulting material.

An example of this application is in the development of interpenetrating polymer networks (IPNs). In these systems, a sulfonated polyimide derived from this compound can be interpenetrated with another polymer network, such as an epoxy resin. smolecule.com The this compound acts as a crosslinking agent during the imidization process, contributing to the formation of a robust and stable network. evitachem.com These IPNs can exhibit a unique combination of properties, such as high ionic conductivity from the sulfonated polyimide component and excellent mechanical strength from the crosslinked epoxy matrix. smolecule.com

The impact strength of such semi-interpenetrating networks has been shown to be significantly improved, with increases ranging from 47% to 320% compared to the pure polymer matrix. smolecule.com This enhancement is attributed to the formation of a continuous thermoplastic polyimide phase within the crosslinked network, which provides a toughening mechanism. smolecule.com

Synthesis of Fully Interpenetrating Polymer Networks (Full-IPNs)

An interpenetrating polymer network (IPN) is a material composed of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. researchgate.netijstr.org A full-IPN consists of two independently crosslinked polymers, synthesized either sequentially or simultaneously. researchgate.netresearcher.life this compound (BDSA) serves as a key monomer and crosslinking agent in the formation of these complex polymer architectures.

The synthesis of full-IPNs using BDSA often involves a simultaneous process where the imidization of a polyamic acid and the crosslinking of another polymer system occur concurrently. For instance, BDSA is used to create heat-resistant polymer electrolytes for potential fuel cell applications. In this process, copolymers such as styrene-maleic anhydride alternating copolymer (PSMAn) or isobutylene-maleic anhydride alternating copolymer (PisoMAn) are combined with BDSA. The BDSA molecule acts as a crosslinking agent during the thermal imidization process, forming a stable, three-dimensional network.

In a related application, BDSA is a foundational component in developing epoxy-based semi-interpenetrating polymer networks, which combine the robust mechanical properties of thermoset plastics with the ionic conductivity of sulfonated polyimides. smolecule.com The synthesis involves dissolving a sulfonated polyamic acid derived from BDSA into an epoxy resin formulation. smolecule.com During thermal curing, the polyamic acid undergoes imidization to form a polyimide, while the epoxy components crosslink around it. This creates a structure where the sulfonated polyimide chains are physically entangled within the crosslinked epoxy matrix. smolecule.com The resulting semi-IPNs exhibit markedly improved mechanical strength compared to the individual polymer components. smolecule.com

Mechanical Properties of BDSA-based Semi-IPNs vs. Pure Polycyanurate Networks
PropertyValue Range for Semi-IPNImprovement Over Pure NetworkReference
Impact Strength22 - 63 kJ/m²47% - 320% smolecule.com

Investigation as a Dopant in Semiconductor Materials

In semiconductor manufacturing, doping is the process of intentionally introducing impurities into a pure semiconductor to modulate its electrical, optical, and structural properties. wikipedia.org This process is fundamental to creating modern electronic components. While traditional semiconductors like silicon are doped with elements such as boron or phosphorus, there is growing interest in using organic molecules to dope organic semiconductors, which offer advantages like mechanical flexibility. wikipedia.orgescholarship.org

Research has suggested that this compound can be investigated as a potential dopant for certain semiconductor materials. smolecule.com The introduction of organic molecules can influence the electrical conductivity and other key properties of the host material. smolecule.comnih.gov The doping mechanism for organic semiconductors often involves a charge transfer between the host material and the dopant molecule. medcraveonline.com

The structure of BDSA, particularly its sulfonic acid groups (-SO₃H), is relevant in this context. In some p-type self-doping organic materials, pendant sulfonate groups are attached to the polymer backbone to charge compensate the doped structure, a principle seen in widely used materials like PEDOT:PSS. researchgate.net Although research into BDSA as a primary dopant is still emerging, its functional groups provide a basis for its potential to alter the charge carrier concentration in a semiconductor matrix. smolecule.com The effectiveness of a dopant is often evaluated by the change in conductivity of the material and the efficiency of charge transfer. researcher.life

Doping in Semiconductors: A Conceptual Comparison
Doping TypeTypical DopantMechanismPotential Role of BDSA
Traditional (e.g., Silicon) Boron (p-type), Phosphorus (n-type)Substitution of atoms in the crystal lattice. wikipedia.orgN/A
Organic Molecular (p-type) Electron acceptors (e.g., F4TCNQ)Integer charge transfer from the semiconductor's HOMO to the dopant's LUMO. Could potentially act as a p-type dopant by facilitating hole generation, although this is an area for further research. smolecule.com
Organic Molecular (n-type) Electron donorsCharge transfer from the dopant to the semiconductor. medcraveonline.comUnlikely, as its structure is not inherently electron-donating.

Design of Water-Soluble Coordination Cages

Coordination cages are complex, three-dimensional structures formed through the self-assembly of metal ions and organic ligands. nih.govmdpi.com These nano-sized containers have potential applications in catalysis, sensing, and drug delivery. nih.govbham.ac.uk A significant challenge in this field is the design of cages that are stable and soluble in water, which is crucial for biological applications. nih.govacs.org Many organic ligands are hydrophobic, limiting the aqueous solubility of the resulting cages. nih.gov

This compound (also known as 4,4′-diaminobiphenyl-2,2′-disulfonic acid) has been successfully used as a key building block to overcome this challenge. nih.govacs.org Its two sulfonic acid groups impart excellent water solubility to the final assembled structure. In a notable example, a water-soluble tetrahedral coordination cage was synthesized using a subcomponent self-assembly method. nih.govacs.org This technique involves the simultaneous formation of dynamic metal-ligand and covalent bonds to build the cage structure in situ. acs.org

In this synthesis, BDSA was selected as one of the primary subcomponents along with 2-formylpyridine and iron(II) ions. nih.gov The reaction, carried out in an aqueous solution with a base, leads to the spontaneous and unique formation of a tetrahedral cage. nih.gov The sulfonate groups of the BDSA ligands are positioned on the exterior of the cage, ensuring its solubility in water, while the interior cavity remains capable of binding various neutral organic molecules. nih.gov This demonstrates a powerful strategy where the ligand is specifically designed to control a critical property of the final supramolecular assembly.

Components for a Water-Soluble Coordination Cage
Component TypeSpecific CompoundFunction in AssemblyReference
Diamine Ligand This compoundForms the edges of the tetrahedron; provides water solubility via sulfonate groups. nih.govacs.org
Aldehyde Subcomponent 2-FormylpyridineReacts with the diamine to form the vertices of the cage structure. nih.gov
Metal Ion Iron(II)Acts as the metallic template around which the ligands coordinate and assemble. nih.gov

Research on Benzidine 2,2 Disulfonic Acid in Biological and Pharmaceutical Sciences

Staining Agent in Microscopy and Histological Studies

While Benzidine-2,2'-disulfonic acid is primarily known as a precursor, its structural motifs are central to the synthesis of important azo dyes used in biological research. Azo dyes are a class of colored organic compounds that are widely used as stains in histology and microscopy. The core structure of this compound, featuring two diazotizable amine groups, allows it to be converted into bis-azo compounds that can impart strong color to tissues.

A notable example of a dye derived from a related sulfonated benzidine (B372746) derivative (o-tolidine) is Evans Blue (also known as Direct Blue 53). synthetikaeu.comsigmaaldrich.com Evans Blue is a vital stain that has a high affinity for serum albumin, a protein abundant in blood plasma. wikipedia.orgscience.gov This property makes it an invaluable tool in physiological and histological studies for assessing the permeability of the blood-brain barrier and determining plasma volume. wikipedia.orgscience.gov In experimental settings, when the integrity of the blood-brain barrier is compromised, albumin-bound Evans Blue can enter the central nervous system, staining the neural tissue and allowing for visualization of the damage. wikipedia.org Furthermore, Evans Blue is used as a viability assay for cells; it is excluded by healthy cells with intact membranes, but it can penetrate the compromised membranes of non-viable cells, staining them blue. sigmaaldrich.comwikipedia.org The dye can also be used as a counterstain in immunofluorescence techniques. sigmaaldrich.com

The principle of action for these types of dyes involves their ionic and hydrophobic interactions with tissue components. The sulfonic acid groups on the dye molecule are ionized at physiological pH, allowing them to form salt linkages with basic groups (e.g., amino groups) on proteins. The large, aromatic biphenyl (B1667301) structure contributes to non-covalent binding through van der Waals forces and hydrophobic interactions, anchoring the dye to the tissue structures.

Stain Derived from Benzidine-type Core C.I. Name Application Mechanism of Action
Evans BlueDirect Blue 53Assessment of blood-brain barrier permeability, cell viability testing, plasma volume measurement. wikipedia.orgscience.govnih.govHigh affinity for serum albumin allows it to act as a tracer for protein leakage across membranes. Excluded by viable cells but penetrates and stains non-viable cells. sigmaaldrich.comwikipedia.org

Application in Enzyme Studies and Biochemical Pathway Investigations

The structural characteristics of this compound and the azo dyes derived from it suggest their potential as modulators of enzyme activity. The rigid, sulfonated biphenyl scaffold can be used to design molecules that fit into the active or allosteric sites of enzymes, potentially leading to inhibition or modulation of their function.

Research into structurally related compounds has demonstrated the viability of this approach. For instance, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), which shares the diaminodisulfonic acid feature but with a central stilbene core instead of a biphenyl, has shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in nerve signal transmission. nih.gov In one study, DSD was found to be more effective than the standard drug galantamine in inhibiting these enzymes, with IC₅₀ values of 12.18 µM for AChE and 20.87 µM for BChE. nih.gov

Furthermore, various azo dyes, which are synthesized using this compound as an intermediate, have been identified as enzyme inhibitors. A study screening a library of azo dyes for their effect on chorismate synthase, an enzyme in the shikimate pathway essential for many pathogens, found several compounds with significant inhibitory activity. nih.gov One such dye, nitrazine yellow, was identified as an inhibitor with a dissociation constant (Kd) of 20 µM. nih.gov This indicates that the general structure of sulfonated azo compounds can serve as a template for discovering new enzyme inhibitors. The mechanism of inhibition often involves the sulfonated aromatic rings mimicking the binding of natural substrates or cofactors within the enzyme's active site.

Compound/Class Target Enzyme(s) Observed Effect Significance
4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Competitive Inhibition (IC₅₀ = 12.18 µM for AChE, 20.87 µM for BChE). nih.govDemonstrates the potential of the diaminodisulfonic acid scaffold in designing cholinesterase inhibitors for neurodegenerative disease research.
Azo DyesChorismate SynthaseInhibition (e.g., Nitrazine yellow, Kd = 20 µM). nih.govHighlights the potential of dyes derived from this compound to inhibit key enzymes in microbial biochemical pathways.

Exploration as an Intermediate in Pharmaceutical Development

This compound is recognized as an important raw material and intermediate for the synthesis of pharmaceuticals and other organic compounds. chemicalbull.comfishersci.com Its bifunctional nature, with two amine groups available for derivatization and two sulfonic acid groups to ensure water solubility, makes it a versatile starting block for constructing more complex molecules.

The compound is particularly relevant to the synthesis of drugs containing a sulfonamide group (SO₂NH₂). The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents including diuretics, anticonvulsants, and antibacterial "sulfa drugs". mdpi.com Diuretics that function as carbonic anhydrase inhibitors, for example, often feature an aromatic sulfonamide moiety. scribd.com The synthesis of these drugs frequently involves reacting an aromatic sulfonyl chloride with an amine. While direct synthesis pathways for specific marketed drugs from this compound are not prominently documented, its structure provides a clear blueprint for creating novel bis-sulfonamide compounds. By converting the sulfonic acid groups to sulfonyl chlorides, the molecule could be reacted with various amines to generate a library of compounds for screening as potential therapeutics, such as carbonic anhydrase inhibitors or diuretic agents. mdpi.comsemanticscholar.org

The general importance of aromatic sulfonic acids in drug manufacturing lies in their utility as stable, acidic building blocks for creating active pharmaceutical ingredients (APIs). capitalresin.com They can be used to introduce acidic functional groups that can improve a drug's pharmacokinetic profile, including its solubility and ability to be formulated as a stable salt.

Preparation of Small Molecular Modifiers for Biomolecules

The structure of this compound, with two symmetrically placed primary amine groups, makes it an attractive scaffold for the synthesis of small molecular modifiers and biological probes. These tools are designed to interact with, label, or crosslink biomolecules such as proteins, enabling the study of their function and interactions.

The primary amine groups on the biphenyl ring can be readily modified through well-established chemical reactions, such as acylation or reaction with N-hydroxysuccinimide (NHS) esters. This allows for the attachment of various functional moieties, including:

Fluorophores: Creating fluorescent probes for imaging the localization of target biomolecules in cells or tissues.

Affinity Tags: Attaching molecules like biotin for use in purification and detection assays.

Crosslinkers: Synthesizing bifunctional reagents that can link two different biomolecules together, helping to map protein-protein interactions.

Environmental Impact, Degradation, and Ecotoxicological Research of Benzidine 2,2 Disulfonic Acid

Environmental Fate and Persistence in Aquatic and Terrestrial Systems

Benzidine-2,2'-disulfonic acid (BDSA) is an aromatic amine used as an intermediate in the synthesis of azo dyes. Its environmental fate and persistence are influenced by its chemical structure, particularly the presence of sulfonic acid groups, which increase its water solubility compared to its parent compound, benzidine (B372746). chemicalbook.com While specific persistence data for BDSA in various environmental compartments is not extensively documented, its behavior can be inferred from studies on related sulfonated aromatic compounds and benzidine itself.

Benzidine has been identified in surface water, groundwater, soil, and sediment at hazardous waste sites. cdc.gov Due to its moderate water solubility, it can be mobile in aquatic systems. cdc.gov The sulfonic acid groups in BDSA significantly increase its polarity and water solubility, suggesting a higher potential for mobility in aquatic environments and a lower tendency to adsorb to soil and sediment compared to non-sulfonated benzidine. However, aromatic amines can bind to soil organic matter and clay minerals, which could retard their movement in terrestrial systems.

Table 1: Physicochemical Properties and Environmental Considerations for this compound

PropertyValue/InformationImplication for Environmental Fate
Chemical Formula C₁₂H₁₂N₂O₆S₂High molecular weight suggests low volatility.
Molecular Weight 344.36 g/mol Influences transport and diffusion rates.
Water Solubility <0.1 g/100 mL at 20 °CSulfonic acid groups enhance solubility, increasing mobility in aquatic systems. chemicalbook.com
Vapor Pressure 0 Pa at 25℃Essentially non-volatile, limiting atmospheric dispersal. chemicalbook.com
LogP 1.102 at 24℃Low octanol-water partition coefficient indicates a preference for aqueous phases over fatty tissues, suggesting low bioaccumulation potential. chemicalbook.com
Adsorption Potential Expected to be moderateAromatic amine structure allows for binding to organic matter and clays, but sulfonation may reduce this tendency.

Studies on Degradation Pathways in Wastewater Treatment Processes

The removal of benzidine and its derivatives from wastewater is a significant environmental concern due to their carcinogenicity. epa.gov Wastewater from industries producing or using benzidine-based dyes can contain these compounds. epa.gov Various treatment technologies have been investigated for the degradation of benzidine and related azo dyes.

Conventional aerobic wastewater treatment processes are often inefficient at completely degrading azo dyes. core.ac.uk However, a combination of anaerobic and aerobic processes has shown promise. wur.nl Under anaerobic conditions, the azo bond of dyes derived from BDSA can be reductively cleaved, which leads to the formation of aromatic amines, including BDSA itself. wur.nl Subsequent aerobic treatment is then required to degrade these potentially harmful aromatic amines.

Several advanced oxidation processes (AOPs) and other treatment methods have been studied for the removal of benzidine from water:

Oxidation with Nitrous Acid: This method has been used for the pretreatment of benzidine-containing wastewater. epa.gov

Ozonation: Ozone has been shown to be effective in oxidizing benzidine in wastewater, leading to a significant reduction in its concentration. epa.gov

Adsorption: Activated carbon is a common adsorbent for removing organic pollutants, including benzidine, from water. epa.gov

Enzymatic Treatment: Peroxidase enzymes have been shown to effectively remove benzidine from polluted water through oxidative polymerization. researchgate.net

While these studies focus on benzidine, the principles are applicable to BDSA. The sulfonic acid groups may influence the efficiency of some treatment processes. For instance, the increased water solubility of BDSA might affect its adsorption onto activated carbon. Further research is needed to determine the most effective degradation pathways specifically for this compound in wastewater treatment systems.

Research on the Reductive Cleavage of Azo Bonds in Benzidine-Based Dyes

Azo dyes derived from this compound contain one or more azo groups (-N=N-), which are responsible for their color. A primary environmental and health concern associated with these dyes is the reductive cleavage of these azo bonds. This cleavage can regenerate the parent aromatic amines, in this case, BDSA. epa.govcanada.ca

This reductive cleavage can occur under certain conditions:

Biological Systems: Azoreductase enzymes, present in various microorganisms found in sediment, wastewater treatment plants, and the human gut, can catalyze the breaking of the azo bond. epa.govwur.nl This is a key step in the anaerobic biodegradation of azo dyes. wur.nl

Photocatalysis: Under specific conditions, such as the presence of a photocatalyst like TiO₂, the reductive cleavage of the N=N bond can be induced by light, leading to the formation of aromatic amines. mdpi.com

The release of BDSA from the breakdown of azo dyes is significant because, while the intact dye may have low toxicity, the resulting aromatic amine can be hazardous. The carcinogenicity of benzidine is well-established, and derivatives like BDSA are also of concern. epa.govnih.gov The European Union has restricted the use of azo dyes that can release certain carcinogenic aromatic amines, including benzidine, in consumer goods that come into direct and prolonged contact with the skin. chemicalbook.com Research continues to focus on understanding the mechanisms of azo bond cleavage to better predict the environmental and health risks associated with benzidine-based dyes.

Investigations into Metabolite Formation and DNA Adducts

The carcinogenicity of benzidine is linked to its metabolic activation in the body into reactive intermediates that can bind to DNA, forming DNA adducts. cdc.govepa.gov These adducts are lesions in the DNA that can lead to mutations and initiate the process of cancer if not repaired. taylorandfrancis.comtaylorandfrancis.com

When benzidine-based dyes are ingested or absorbed, they can be metabolized by azoreductases in the liver and gut bacteria, releasing free benzidine. epa.govdntb.gov.ua This free benzidine can then undergo further metabolic activation. While the specific metabolic pathway for this compound is not as extensively studied as that of benzidine, it is expected to follow a similar pattern of activation, although the sulfonic acid groups may alter the rate and products of metabolism.

The formation of DNA adducts is considered a critical event in the chemical carcinogenesis of aromatic amines. taylorandfrancis.com Studies have shown that workers exposed to benzidine and benzidine-based dyes have increased levels of chromosomal aberrations. industrialchemicals.gov.au The mechanism is thought to involve the formation of reactive electrophiles that bind covalently to cellular macromolecules like DNA. epa.gov Although direct evidence for DNA adduct formation specifically by BDSA is limited in the available literature, its structural similarity to benzidine, a known human carcinogen that forms DNA adducts, raises significant concern. epa.govnih.gov

Table 2: Overview of Metabolic Activation and Genotoxicity of Benzidine and Related Compounds

Compound/ProcessDescriptionPotential Implication for BDSA
Benzidine Known human bladder carcinogen. wikipedia.org Metabolically activated to reactive species that form DNA adducts. cdc.govBDSA, as a derivative, is of concern for similar carcinogenic potential, though sulfonation may modify its activity.
Azo Reduction Cleavage of azo bonds in dyes by azoreductase enzymes, releasing free aromatic amines. epa.govresearchgate.netAzo dyes made from BDSA can release it through this process in the body or environment.
N-Acetylation A metabolic step that, in the case of benzidine, is thought to be an activation step towards carcinogenesis in humans. nih.govThe role of N-acetylation in the metabolism and potential toxicity of BDSA requires specific investigation.
DNA Adducts Covalent binding of reactive metabolites to DNA, which can lead to mutations and cancer. taylorandfrancis.comtaylorandfrancis.comGiven its structure, BDSA metabolites are likely capable of forming DNA adducts, representing a potential carcinogenic risk.

Comparative Ecotoxicological Assessments with Related Aromatic Amines

This compound belongs to the chemical class of aromatic amines, a group that includes several known or suspected carcinogens. canada.canih.gov Ecotoxicological assessments often compare the effects of a specific compound to those of well-studied related chemicals to estimate its potential hazard.

Benzidine is classified as a known human carcinogen, primarily causing bladder cancer. epa.govwikipedia.org Other aromatic amines with established carcinogenicity in humans include 4-aminobiphenyl, 2-naphthylamine, and o-toluidine. nih.gov The toxicity of these compounds is often linked to their metabolic activation and ability to form DNA adducts.

The ecotoxicity of BDSA is not well-documented in publicly available literature. However, comparisons can be drawn based on its structure:

Parent Compound (Benzidine): The primary concern is carcinogenicity. Non-cancer effects have also been reported, including impacts on the cardiovascular, hepatic, renal, and hematological systems. industrialchemicals.gov.au

Effect of Sulfonation: The addition of sulfonic acid groups generally increases water solubility and may decrease the lipophilicity of a compound. This can affect its uptake, distribution, and metabolism in organisms. In some cases, sulfonation can reduce the toxicity of aromatic amines, but this is not a universal rule and requires specific testing for each compound.

International bodies have recognized the risks associated with aromatic amines. For instance, some benzidine-congener-based dyes have been assessed and found to pose a cancer risk due to their metabolism to the free congener. industrialchemicals.gov.au Given the known hazards of benzidine and other aromatic amines, BDSA is treated with caution from a regulatory and safety perspective. Further ecotoxicological studies are needed to fully characterize the specific risks posed by BDSA to various organisms in the environment.

Computational Chemistry and Structure Property Relationship Studies of Benzidine 2,2 Disulfonic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of Benzidine-2,2'-disulfonic acid and its analogs. These methods can predict key electrochemical properties, such as redox potentials, which are crucial for applications like redox flow batteries. acs.orgnih.gov

Theoretical studies on benzidine (B372746) derivatives often employ DFT to compute Pourbaix diagrams, which map the electrochemical stability of species as a function of potential and pH. acs.orgnih.govresearchgate.net For instance, calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the standard redox potentials and pKa values for various protonated and oxidized forms of these molecules. acs.org This allows for the prediction of whether a redox process will involve a single concerted bielectronic transfer or two separate monoelectronic transfers under different pH conditions. acs.orgnih.gov

The reactivity of this compound is largely governed by its molecular structure, which features two amino groups and two sulfonic acid groups on a biphenyl (B1667301) backbone. evitachem.com The sulfonic acid groups are electron-withdrawing, which influences the electron density on the aromatic rings and the amino groups. wikipedia.org DFT calculations can quantify these effects by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity in reactions such as azo coupling or polymerization. nih.gov Theoretical calculations have shown that the redox potentials of N-substituted benzidine derivatives are determined by their electronic structure and alkalinity. nih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is valuable for studying the conformational flexibility of molecules like this compound and their interactions with surrounding molecules, such as solvents or other components in a material. nih.govmdpi.com

Conformational Analysis: The biphenyl backbone of this compound is not strictly planar, and rotation can occur around the single bond connecting the two phenyl rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (i.e., the dihedral angle between the rings) in a given environment. nih.gov The presence of bulky sulfonic acid groups at the 2 and 2' positions can create steric hindrance that influences the preferred conformation. Understanding this conformational landscape is crucial as it affects how the molecule packs in a solid state or interacts with other species in solution. nih.gov

Intermolecular Interactions: MD simulations can also model the non-covalent interactions between this compound and its environment. In aqueous solutions, simulations can reveal how water molecules arrange around the hydrophilic sulfonic acid groups and the more hydrophobic biphenyl core. mdpi.com This provides insight into its solubility and the stability of hydrated structures. nih.gov In the context of polymer membranes, MD can be used to study the interactions between the diamine monomer and other polymer chains or solvent molecules, which is critical for understanding material properties like swelling and mechanical stability. diva-portal.orgresearchgate.net These simulations typically use force fields, such as the General Amber Force Field (GAFF), to define the potential energy of the system. mdpi.com

Dissipative Particle Dynamics (DPD) Simulations for Polymer Membrane Behavior

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that allows for the investigation of larger systems over longer timescales than classical MD. mdpi.commdpi.com This makes it particularly well-suited for studying the mesoscale morphology and phase behavior of polymer membranes, such as those that could be synthesized using this compound as a monomer. mdpi.commdpi.com

In DPD, groups of atoms (e.g., a monomer unit or a segment of a polymer chain) are represented as single "beads" that interact through a set of conservative, dissipative, and random forces. mdpi.comnih.govmdpi.com The interaction parameters between different beads can be related to the Flory-Huggins theory of polymer solutions, allowing the simulation to capture the phase behavior of polymer blends and solutions. mdpi.commdpi.com

Theoretical Screening of Derivatives for Specific Electrochemical Properties (e.g., Redox Flow Batteries)

Computational screening is a powerful strategy for identifying promising new molecules for specific applications, such as electroactive materials for aqueous organic redox flow batteries (AORFBs). nih.govresearchgate.net By calculating the properties of a large number of candidate molecules, researchers can prioritize the most promising ones for synthesis and experimental testing.

A recent study performed a theoretical and experimental evaluation of benzidine derivatives for AORFBs. nih.govresearchgate.net The process involved several key computational steps:

Candidate Selection: A series of benzidine derivatives with different substitution patterns and functional groups were designed in silico.

Property Calculation: DFT was used to calculate the Pourbaix diagrams for each derivative. acs.orgnih.gov This provided theoretical values for their redox potentials at different pH levels.

Calibration: To improve accuracy, the calculated theoretical potentials were calibrated using experimental data from a known, water-soluble benzidine derivative (the dimer of sodium 4-diphenylamine sulfonate). acs.orgnih.gov

Screening and Selection: The calibrated Pourbaix diagrams were then used to screen the candidates based on desired characteristics. nih.gov For AORFBs, ideal candidates might exhibit a bielectronic redox process across a wide pH range or have specific redox potentials to serve as either a catholyte or an anolyte. nih.govresearchgate.net

This screening process allowed for the identification of derivative pairs that could theoretically generate cell voltages up to 0.68 V at neutral pH. nih.govresearchgate.net This approach significantly accelerates the discovery of new materials by focusing experimental efforts on molecules with the highest predicted performance.

Candidate TypeDesired Electrochemical PropertyScreening OutcomeTheoretical Cell Voltage
Catholyte/Anolyte PairBielectronic process across a wide pH rangeIdentification of derivatives with stable two-electron transfers0.60 V at pH 0
Catholyte/Anolyte PairAppropriate redox potential differenceSelection of potential catholytes and anolytes0.68 V at pH 7

Correlation of Molecular Structure with Macroscopic Material Performance

A central goal of computational and materials chemistry is to establish clear relationships between the molecular structure of a compound and the macroscopic properties of the resulting material. For polymers derived from this compound, several key structure-property relationships have been identified.

The performance of these materials, particularly in applications like proton exchange membranes, is a direct consequence of their chemical architecture:

Rigid Biphenyl Backbone: The biphenyl unit in the monomer provides rigidity and thermal stability to the resulting polymer chain. This contributes to the mechanical strength and durability of the membrane.

Sulfonic Acid Groups (-SO₃H): These groups are the primary functional component for proton conductivity. evitachem.comopenochem.org They are hydrophilic, attracting water to form hydrated channels within the membrane that facilitate proton transport via mechanisms like the Grotthuss mechanism. The density of these groups, measured as the ion exchange capacity (IEC), directly correlates with proton conductivity; higher IEC generally leads to higher conductivity. researchgate.net

Positional Isomerism: The specific placement of the sulfonic acid groups at the 2,2'-positions influences the polymer's three-dimensional structure. This specific arrangement affects polymer chain packing and the resulting morphology of the phase-separated hydrophilic and hydrophobic domains. This morphology is critical for both water management and mechanical integrity.

Studies on related sulfonated polymers have shown that increasing the sulfonation level (and thus the volume of the hydrophilic domains) can cause a morphological transition from discrete, isolated ionic clusters to an interconnected, bicontinuous network. researchgate.net This transition dramatically enhances transport properties, such as water vapor transport rates. researchgate.net Therefore, by computationally modeling and synthetically tuning these molecular features, materials can be tailored for optimized performance.

Molecular FeatureAssociated Macroscopic PropertyPerformance Impact
Rigid Biphenyl BackboneMechanical Strength, Thermal StabilityEnhances membrane durability and operational temperature range.
Sulfonic Acid Groups (-SO₃H)Proton Conductivity, HydrophilicityEnables proton transport for fuel cell applications; higher density improves conductivity.
2,2'-Substitution PatternPolymer Chain Packing, Domain MorphologyAffects the formation and connectivity of proton-conducting channels.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Strategies for Benzidine-2,2'-disulfonic Acid

Traditional synthesis routes for this compound, such as the direct sulfonation of benzidine (B372746) with fuming sulfuric acid or the reduction of 3-nitrobenzenesulfonic acid using zinc dust, present environmental and safety challenges. evitachem.comsmolecule.com The development of sustainable synthetic strategies is paramount. Future research is focused on aligning the production of this important chemical intermediate with the principles of green chemistry.

Key areas of investigation for more sustainable synthesis include:

Eco-friendly Catalysts: Exploring the use of solid acid catalysts or recyclable ionic liquids to replace harsh reagents like fuming sulfuric acid. organic-chemistry.orgresearchgate.net For instance, Brønsted acidic ionic liquids have demonstrated efficacy in sulfonating aromatic compounds under milder, aqueous conditions, offering a potential pathway for greener synthesis. organic-chemistry.org

Alternative Energy Sources: The application of unconventional energy sources such as ultrasound and microwave irradiation is a promising avenue for enhancing reaction rates, improving yields, and reducing energy consumption. scirp.orgmdpi.com Sonication, for example, can facilitate chemical reactions through acoustic cavitation, often leading to shorter reaction times and milder conditions. mdpi.comresearchgate.net

Atom-Economical Approaches: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring novel one-pot reactions that combine multiple synthetic steps. mdpi.com

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or solvent-free reaction conditions. researchgate.netmdpi.com Research into reactions conducted in aqueous media is particularly relevant for sulfonation processes. organic-chemistry.org

Air as a Green Oxidant: Investigating novel catalytic systems that can utilize air as the primary oxidant, replacing less environmentally friendly oxidizing agents. rsc.org

A comparative table of traditional versus potential sustainable synthetic approaches is presented below.

FeatureTraditional Synthesis (e.g., Reduction Method)Potential Sustainable Strategies
Reagents Zinc dust, fuming sulfuric acid, hydrochloric acid evitachem.comsmolecule.comRecyclable solid acids, ionic liquids, air as oxidant organic-chemistry.orgrsc.org
Solvents Often requires organic solventsWater, supercritical fluids, or solvent-free conditions organic-chemistry.orgresearchgate.net
Energy Input Often requires high temperatures and prolonged reaction timesUltrasound, microwave irradiation to reduce time and temperature scirp.orgmdpi.com
Byproducts Generation of inorganic salts and other waste streamsHigher atom economy, reduced hazardous waste mdpi.com
Safety Use of corrosive and hazardous materialsMilder reaction conditions, less hazardous reagents organic-chemistry.org

Novel Material Design for Enhanced Functionality and Performance

This compound is a critical monomer in the synthesis of high-performance polymers, particularly sulfonated polyimides (SPIs). evitachem.com These materials are integral to the development of advanced technologies such as proton exchange membranes (PEMs) for fuel cells and thin-film composite membranes for water desalination and purification. evitachem.comsmolecule.com

Future research in novel material design is centered on leveraging the unique structural features of this compound—its rigid biphenyl (B1667301) backbone and strategically placed sulfonic acid groups—to create materials with superior properties.

Key Research Thrusts:

Proton Exchange Membranes (PEMs): The sulfonic acid groups in polymers derived from this compound are crucial for facilitating proton transport in fuel cells. evitachem.com Future work will focus on designing novel SPI architectures to enhance proton conductivity, improve thermal and mechanical stability, and optimize water management within the membrane. researchgate.net This includes the synthesis of copolymers with controlled degrees of sulfonation to fine-tune these properties. researchgate.net

Water Treatment Membranes: In desalination and nanofiltration, the sulfonic acid groups increase the hydrophilicity and surface charge of membranes, which can lead to improved water flux and enhanced resistance to fouling. Research will continue to explore the creation of new thin-film composite membranes with optimized pore structures and surface chemistries for more efficient and robust water purification.

Electroactive Materials: The redox properties of benzidine derivatives are being explored for applications in energy storage, such as aqueous organic redox flow batteries. acs.org Theoretical and experimental studies on derivatives of this compound could lead to the development of new, low-cost, and sustainable electroactive materials for grid-scale energy storage. acs.org

The table below summarizes the functional role of this compound in advanced materials and outlines future research goals.

Material ApplicationRole of this compoundFuture Research Goals
Proton Exchange Membranes (PEMs) Provides sulfonic acid groups for proton conduction and a rigid backbone for stability. evitachem.comIncrease proton conductivity, enhance durability, and reduce fuel crossover. researchgate.net
Water Desalination Membranes Increases membrane hydrophilicity and charge, improving salt rejection and anti-fouling properties. evitachem.comDevelop membranes with higher water flux, greater selectivity, and longer operational lifetimes.
Aqueous Redox Flow Batteries Serves as a potential backbone for redox-active anolytes or catholytes. acs.orgDesign derivatives with tailored redox potentials and improved solubility for higher energy density batteries. acs.org

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize both traditional and novel synthetic routes for this compound and its derivatives, a deeper understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in-situ characterization techniques, which allow for real-time analysis of a reaction as it occurs, are critical for gaining these insights. spectroscopyonline.com

The application of in-situ spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products, eliminating the need for offline sampling that can be disruptive and may not capture transient species. spectroscopyonline.com

Applicable In-Situ Techniques:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying functional groups. solubilityofthings.com In the synthesis of this compound, in-situ IR or Raman could monitor the disappearance of C-H bonds on the aromatic ring and the appearance of S=O and O-H stretching vibrations characteristic of the sulfonic acid group. solubilityofthings.comlibretexts.orgopenstax.org This would allow for real-time tracking of the sulfonation process.

UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic absorptions in the UV-Vis spectrum due to their conjugated π electron systems. libretexts.orgopenstax.org This technique can be used to monitor the concentration of aromatic species throughout the reaction, providing kinetic data. solubilityofthings.com Changes in the conjugation system during polymerization of this compound could also be tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more challenging to implement in-situ for many industrial processes, specialized flow-NMR setups can provide detailed structural information on molecules in solution. This would be invaluable for identifying reaction intermediates and byproducts in real-time, offering a comprehensive picture of the reaction mechanism. libretexts.orgopenstax.org

The table below details how these techniques could be applied to monitor the synthesis of this compound.

TechniqueParameter MonitoredPotential Insights
In-Situ FT-IR/Raman Vibrational modes of functional groups (e.g., C-H, S=O, O-H). solubilityofthings.comnih.govReal-time tracking of sulfonation progress, detection of reaction endpoint, understanding reaction kinetics. nih.gov
In-Situ UV-Vis Electronic transitions of aromatic systems. libretexts.orglibretexts.orgMonitoring concentration of reactants and products, determining reaction rates.
In-Situ NMR Chemical environment of specific nuclei (¹H, ¹³C). openstax.orglibretexts.orgIdentification of transient intermediates, elucidation of reaction mechanisms, quantification of byproduct formation.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

For this compound, AI and ML can be transformative in several key areas:

Retrosynthesis and Sustainable Route Prediction: AI-powered tools can perform retrosynthetic analysis to propose novel and more sustainable synthetic pathways. rsc.orgpharmafeatures.comengineering.org.cn By learning from extensive reaction databases, these models can identify greener reagents, predict reaction conditions that minimize energy use, and design routes that avoid hazardous intermediates. nih.govjetir.org

Predictive Modeling of Material Properties: ML models can be trained to predict the properties of polymers derived from this compound. By inputting different monomer structures, compositions, and processing conditions, these models could predict outcomes like proton conductivity, mechanical strength, or water permeability. rsc.org This would enable the in silico design and screening of novel materials, significantly reducing the time and cost associated with experimental trial-and-error.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) for the synthesis of this compound. pharmafeatures.com This approach can efficiently explore a vast parameter space to identify the optimal conditions for maximizing yield and minimizing byproducts.

The integration of AI and ML represents a shift from heuristic-driven research to a data-driven approach, promising to accelerate innovation in the synthesis and application of this compound.

AI/ML ApplicationObjectiveExpected Outcome
Retrosynthesis Planning Discover novel, efficient, and sustainable synthetic routes. pharmafeatures.comengineering.org.cnIdentification of pathways with higher yields, lower environmental impact, and reduced cost.
Property Prediction Forecast the performance of new polymers and materials. rsc.orgAccelerated discovery of high-performance materials for fuel cells, water treatment, and energy storage.
Process Optimization Fine-tune reaction conditions for synthesis. pharmafeatures.comImproved manufacturing efficiency, higher product purity, and reduced operational costs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Benzidine-2,2'-disulfonic acid (BDSA), and how can they be experimentally determined?

  • Answer : BDSA (C₁₂H₁₂N₂O₆S₂) has a molecular weight of 344.36, decomposes at 175°C, and exhibits low water solubility (<0.1 g/100 mL at 20°C). Key methods include:

  • Melting point : Differential scanning calorimetry (DSC) to monitor decomposition .
  • Solubility : Gravimetric analysis after saturation in aqueous solutions .
  • Structural confirmation : FT-IR for sulfonic acid groups (-SO₃H) at ~1030 cm⁻¹ and 1170 cm⁻¹, and ¹H/¹³C NMR for aromatic proton environments .

Q. What are the primary derivatives of BDSA, and how are they utilized in dye chemistry?

  • Answer : BDSA derivatives include Acid Orange 56, Acid Red 97, Acid Yellow 42, and Mordant Yellow 26. These are synthesized via sulfonation, diazotization, and coupling reactions. Applications span textile dyes and optical brighteners. For example, Acid Orange 56 is produced by coupling BDSA with β-naphthol .

Q. What safety protocols are critical when handling BDSA in laboratory settings?

  • Answer : BDSA is harmful if inhaled (R20/21/22) and irritates skin/eyes (R37/38). Mitigation strategies:

  • PPE : Gloves (nitrile), lab coats, and eye protection.
  • Storage : Dark, inert atmosphere (e.g., nitrogen) to prevent degradation.
  • Emergency measures : Flush eyes with water (S26), use fume hoods to avoid dust inhalation (S22) .

Advanced Research Questions

Q. How can conflicting data on catalytic reduction efficiency in BDSA synthesis be resolved?

  • Answer : Catalytic reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) to BDSA using Na formate and Au catalysts may show variability due to:

  • Catalyst dispersion : SEM/EDS to assess Au nanoparticle distribution on supports.
  • Reaction kinetics : Monitor intermediates via HPLC-MS and optimize H₂O:ethanol solvent ratios .

Q. Which advanced oxidation processes (AOPs) are effective for BDSA-containing wastewater treatment?

  • Answer :

  • Fenton’s reagent : Optimize Fe²⁺/H₂O₂ molar ratios (e.g., 1:10) at pH 3.0–3.5 for hydroxyl radical generation.
  • Ozonation : Apply 5–10 mg/L O₃ with UV irradiation to enhance degradation.
  • Analysis : Track chemical oxygen demand (COD) reduction and identify byproducts (e.g., sulfonated amines) via GC-MS .

Q. How do substituent modifications (e.g., -NO₂ vs. -NH₂) influence BDSA’s biological activity?

  • Answer : Nitro groups (e.g., in DNDS) enhance chloride channel blockade potency due to electron-withdrawing effects. Methodologies:

  • Electrophysiology : Patch-clamp assays on ORCC (outwardly rectifying Cl⁻ channels).
  • Computational modeling : DFT calculations to compare substituent electron affinity .

Q. What methodologies assess the environmental impact of BDSA degradation products?

  • Answer : Post-thermohydrolysis (200–300°C, 25 MPa), evaluate:

  • Toxicity : Microtox® assays (Vibrio fischeri bioluminescence inhibition).
  • Biodegradability : OECD 301F (closed bottle test) to measure O₂ consumption.
  • Byproduct analysis : LC-QTOF-MS for sulfonic acid fragments .

Q. How can spectroscopic techniques validate BDSA’s structural integrity post-synthesis?

  • Answer :

  • FT-IR : Confirm sulfonic acid groups (S=O stretching at 1170 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz).
  • TGA : Assess thermal stability (decomposition onset ~175°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzidine-2,2'-disulfonic acid
Reactant of Route 2
Reactant of Route 2
Benzidine-2,2'-disulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.